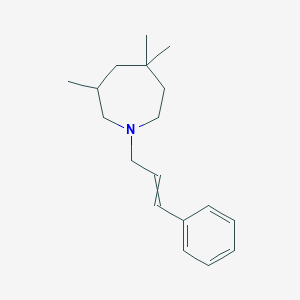

3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of three methyl groups and a phenylprop-2-en-1-yl group attached to the azepane ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,5,5-Trimethyl-1-(3-Phenylprop-2-en-1-yl)azepane kann über verschiedene Synthesewege erfolgen. Ein übliches Verfahren beinhaltet die Reaktion von 3-Phenylprop-2-en-1-amin mit 3,5,5-Trimethylcyclohexanon unter sauren Bedingungen, um den Azepanring zu bilden. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure und wird bei erhöhten Temperaturen durchgeführt, um die Ringschlussreaktion zu fördern.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von this compound kontinuierliche Verfahren beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen kann die Effizienz der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Destillation und Umkristallisation eingesetzt, um das Endprodukt mit den gewünschten Spezifikationen zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,5,5-Trimethyl-1-(3-Phenylprop-2-en-1-yl)azepane durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um das entsprechende Amin zu ergeben.

Substitution: Der Azepanring kann nucleophile Substitutionsreaktionen mit Halogenen oder anderen Elektrophilen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Wasserstoffgas (H₂), Palladiumkatalysator (Pd/C)

Substitution: Halogene (z. B. Chlor, Brom), Elektrophile (z. B. Alkylhalogenide)

Hauptprodukte, die gebildet werden

Oxidation: Ketone, Carbonsäuren

Reduktion: Amine

Substitution: Halogenierte Azepane, alkylierte Azepane

Wissenschaftliche Forschungsanwendungen

3,5,5-Trimethyl-1-(3-Phenylprop-2-en-1-yl)azepane hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt bei der Entwicklung neuer Medikamente zu untersuchen.

Industrie: Es wird bei der Produktion von Spezialchemikalien und als Additiv in verschiedenen industriellen Prozessen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme, die an der Zellproliferation beteiligt sind, hemmen und so Antikrebsaktivitäten zeigen. Die genauen molekularen Zielstrukturen und -wege sind Gegenstand laufender Forschung.

Wirkmechanismus

The mechanism of action of 3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3,5,5-Trimethyl-1-(3-Phenylprop-2-en-1-yl)piperidin

- 3,5,5-Trimethyl-1-(3-Phenylprop-2-en-1-yl)morpholin

- 3,5,5-Trimethyl-1-(3-Phenylprop-2-en-1-yl)pyrrolidin

Einzigartigkeit

3,5,5-Trimethyl-1-(3-Phenylprop-2-en-1-yl)azepane ist einzigartig aufgrund seines siebengliedrigen Azepanrings, der im Vergleich zu seinen sechsgliedrigen und fünfgliedrigen Gegenstücken unterschiedliche chemische und physikalische Eigenschaften verleiht.

Biologische Aktivität

3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N, with a molecular weight of approximately 215.334 g/mol. The compound features a unique azepane ring structure that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H21N |

| Molecular Weight | 215.334 g/mol |

| LogP | 3.36960 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

A notable study indicated that modifications in the azepane structure can enhance the cytotoxicity of related compounds. The introduction of specific functional groups has been shown to improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Neuroprotective Effects

There is emerging evidence suggesting that azepane derivatives may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase activity, thereby potentially enhancing cholinergic neurotransmission .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and neurodegeneration.

- Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : Some azepane derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Study 1: Anticancer Efficacy

In a study evaluating a series of azepane derivatives, it was found that certain modifications led to enhanced cytotoxicity against MCF-7 cells. The results indicated that compounds with bulky substituents at specific positions on the azepane ring exhibited significantly higher activity compared to their analogs without such modifications .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective potential of azepane derivatives in models of Alzheimer's disease. The study demonstrated that these compounds could effectively reduce amyloid-beta aggregation and improve cognitive function in animal models .

Eigenschaften

CAS-Nummer |

646450-07-9 |

|---|---|

Molekularformel |

C18H27N |

Molekulargewicht |

257.4 g/mol |

IUPAC-Name |

3,5,5-trimethyl-1-(3-phenylprop-2-enyl)azepane |

InChI |

InChI=1S/C18H27N/c1-16-14-18(2,3)11-13-19(15-16)12-7-10-17-8-5-4-6-9-17/h4-10,16H,11-15H2,1-3H3 |

InChI-Schlüssel |

CMAWZIZYWCNKNT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(CCN(C1)CC=CC2=CC=CC=C2)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.